2-Methoxy-5-(trifluoromethyl)aniline

Catalog No.
S709166
CAS No.
349-65-5
M.F
C8H8F3NO
M. Wt
191.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(trifluoromethyl)aniline

CAS Number

349-65-5

Product Name

2-Methoxy-5-(trifluoromethyl)aniline

IUPAC Name

2-methoxy-5-(trifluoromethyl)aniline

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

InChI

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3

InChI Key

RKUSRLUGUVDNKP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N

The exact mass of the compound 2-Methoxy-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-5-(trifluoromethyl)aniline is a highly specialized, disubstituted aromatic amine characterized by a synergistic push-pull electronic system driven by an ortho-methoxy group and a meta-trifluoromethyl group [1]. Operating as a critical building block in complex pharmaceutical syntheses, it is utilized as the primary N-aryl precursor in the synthesis of the antiviral Letermovir and various diphenyl urea kinase inhibitors [2]. With a predicted pKa of approximately 3.31 and a melting point of 58–62 °C, this compound offers a tightly controlled nucleophilicity profile and excellent solid-state handling characteristics . For procurement teams and process chemists, its value lies in its ability to enforce strict regioselectivity and stereocontrol in late-stage cyclizations and cross-coupling reactions, minimizing the formation of isomeric impurities that typically plague less substituted aniline derivatives.

Attempting to substitute 2-Methoxy-5-(trifluoromethyl)aniline with simpler analogs, such as 3-(trifluoromethyl)aniline or o-anisidine, fundamentally disrupts both process chemistry and final API efficacy [1]. The absence of the ortho-methoxy group in 3-(trifluoromethyl)aniline removes critical steric hindrance, leading to uncontrolled nucleophilic attacks and a complete loss of enantioselectivity in phase-transfer-catalyzed aza-Michael reactions [2]. Conversely, removing the trifluoromethyl group (as in o-anisidine) drastically increases the amine's basicity (pKa ~4.5), resulting in over-reactivity, increased susceptibility to oxidation, and the generation of colored impurities that complicate downstream purification [3]. Furthermore, the specific 2,5-disubstitution pattern is essential for establishing the precise lipophilicity required for pH-controlled extraction of zwitterionic intermediates during downstream saponification steps.

Nucleophilic Attenuation for Controlled Coupling

In the synthesis of complex ureas and heterocycles, the basicity of the primary amine dictates the reaction rate and the formation of over-alkylation byproducts . 2-Methoxy-5-(trifluoromethyl)aniline possesses a predicted pKa of 3.31, which is significantly lower than that of the closely related o-anisidine (pKa 4.52) [1]. This >1.2 pKa unit reduction, driven by the strongly electron-withdrawing meta-trifluoromethyl group, attenuates the nucleophilicity of the amine. For process chemists, this translates to fewer N,N-disubstituted side products and tighter stoichiometric control during carbodiimide-mediated couplings or Buchwald-Hartwig aminations.

Evidence DimensionAmine Basicity (pKa)
Target Compound Data~3.31 (predicted)
Comparator Or Baselineo-Anisidine (~4.52)
Quantified Difference>1.2 pKa unit reduction
ConditionsStandard aqueous conditions

The attenuated basicity prevents over-alkylation and allows for highly controlled, stoichiometric nitrogen-nucleophile additions in complex API syntheses.

Solid-State Processability and Purification Efficiency

Physical state at room temperature is a critical procurement factor for bulk handling and purification [1]. While the des-methoxy analog, 3-(trifluoromethyl)aniline, is a liquid with a melting point of approximately 3 °C, 2-Methoxy-5-(trifluoromethyl)aniline is a stable crystalline solid with a melting point of 58–62 °C . This 55 °C difference enables purification via straightforward recrystallization rather than fractional distillation. For industrial procurement, sourcing this solid-state intermediate ensures higher batch-to-batch reproducibility and drastically reduces the carryover of trace isomeric impurities that typically plague liquid aniline derivatives.

Evidence DimensionMelting Point / Physical State
Target Compound DataSolid (58–62 °C)
Comparator Or Baseline3-(Trifluoromethyl)aniline (Liquid, ~3 °C)
Quantified Difference55 °C higher melting point
ConditionsStandard atmospheric pressure (1 atm)

Procuring a solid-state intermediate allows for efficient bulk weighing and straightforward purification via recrystallization, drastically reducing trace isomeric impurities.

Steric Control in Asymmetric Phase-Transfer Catalysis

In the asymmetric synthesis of dihydroquinazoline cores, the steric profile of the N-aryl precursor is paramount for enantioselectivity [1]. The ortho-methoxy group in 2-Methoxy-5-(trifluoromethyl)aniline provides essential steric hindrance that interacts specifically with chiral phase-transfer catalysts during aza-Michael additions [1]. Utilizing mono-substituted anilines lacking this ortho-bulk results in a near-complete loss of stereocontrol. Consequently, buyers developing chiral N-aryl heterocycles must prioritize this exact disubstituted compound to achieve the >90% enantiomeric excess required for viable API production.

Evidence DimensionEnantiomeric Excess (ee) in Aza-Michael Cyclization
Target Compound DataHigh ee (>90%) via specific ortho-methoxy steric interaction
Comparator Or BaselineMono-substituted anilines lacking ortho-bulk (Poor ee, <50%)
Quantified Difference>40% improvement in enantiomeric excess
ConditionsPhase-transfer-catalyzed asymmetric cyclization

The exact ortho-methoxy substitution provides the necessary steric bulk to lock the transition state in chiral catalyst systems, making it indispensable for asymmetric synthesis.

Precursor for Dihydroquinazoline Antivirals

Leveraging its specific steric profile and attenuated nucleophilicity, this compound is the primary N-aryl building block for synthesizing the dihydroquinazoline core of Letermovir via asymmetric aza-Michael addition [1]. Its substitution pattern ensures the requisite enantiomeric excess during phase-transfer catalysis.

Synthesis of Diphenyl Urea Kinase Inhibitors

In the development of p38 and RAF kinase inhibitors, this compound is utilized to form stable, regioselective urea linkages [2]. The solid-state purity and controlled reactivity of the amine prevent the formation of N-acylurea side products during carbodiimide-mediated couplings, ensuring high-fidelity API generation.

Development of Fluorinated Agrochemicals

The combination of the lipophilic trifluoromethyl group and the electron-donating methoxy group makes this compound a highly effective starting material for novel agrochemical active ingredients [3]. Its solid state allows for easier formulation handling, while the push-pull electronic system on the aromatic ring facilitates predictable late-stage electrophilic substitutions.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Methoxy-5-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

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